Alloc-Lys(Fmoc)-OH
Overview
Description
Alloc-Lys(Fmoc)-OH, also known as Nα-9-Fluorenylmethoxycarbonyl-Nγ-Alloc-L-Lysine, is a research tool used in the study of protein interactions1. It has been shown to be an effective inhibitor for ion channels and cell biology1. This compound can also be used to identify ligands and receptors, as well as their binding affinities1.
Synthesis Analysis
The synthesis of Alloc-Lys(Fmoc)-OH involves the use of Alloc-Cl in an organic solvent/Na2CO3, NaHCO3 solution or pyridine with amines to obtain Alloc-protected amine derivatives2. A specific example of this reaction involves the addition of allyl chloroformate to a stirred solution of a compound in a mixture of aqueous NaHCO3 and THF2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of Alloc-Lys(Fmoc)-OH. However, it’s worth noting that the Alloc (allyloxycarbonyl) group is stable against acids and bases2, and the Fmoc (fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis3.Chemical Reactions Analysis
Alloc-Lys(Fmoc)-OH can undergo various chemical reactions. For instance, it can participate in one-pot amidation reactions4. These reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.Physical And Chemical Properties Analysis
Specific physical and chemical properties of Alloc-Lys(Fmoc)-OH were not found in the sources I have. However, it’s known that the Alloc group is stable against acids and bases2, and the Fmoc group is sensitive to basic conditions3.Scientific Research Applications
Supramolecular Gels : Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like FMOC-Lys(FMOC)-OH are used in creating supramolecular hydrogels. These gels have biomedical applications due to their biocompatibility and biodegradability. FMOC-Lys(FMOC)-OH, in particular, shows weak antimicrobial properties, and its incorporation in supramolecular gels can enhance antimicrobial activity. Techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are used for characterization (Croitoriu et al., 2021).
Large Scale Preparation : A method for large-scale preparation of Fmoc-Lys(Alloc) has been reported, yielding high efficiency and simplicity. This method can be adapted for near one-pot procedures, offering practical advantages in synthesizing peptides (Crivici & Lajoie, 1993).
Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-Gly-OH, involving FMOC-Lys, has been studied to simplify and improve the synthesis of polypeptides. This research is significant for understanding the synthesis of complex polypeptides and improving efficiency in material costs and yield (Zhao Yi-nan & Melanie Key, 2013).
Azido-Protected Peptides : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation without significant side reactions. This method is significant in peptide ligation, showing potential in various synthetic applications (Katayama et al., 2008).
Alternative Protecting Groups : Research into alternative protecting groups like vinyl ether benzyloxycarbonyl (VeZ) shows that Fmoc-Lys(VeZ)-OH can be a versatile alternative to Fmoc-Lys(Alloc)-OH in peptide synthesis. This has implications for developing new methods in solid-phase peptide synthesis (Staderini et al., 2018).
Safety And Hazards
I couldn’t find specific safety and hazard information for Alloc-Lys(Fmoc)-OH. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of Alloc-Lys(Fmoc)-OH are not explicitly mentioned in the sources I found. However, given its role in peptide synthesis and protein interaction studies1, it’s likely that it will continue to be a valuable tool in these research areas.
Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIXLCPDFRQJL-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloc-Lys(Fmoc)-OH |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.